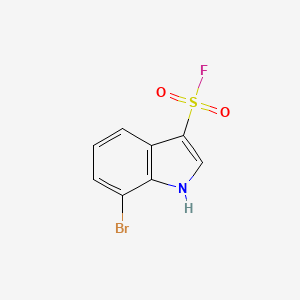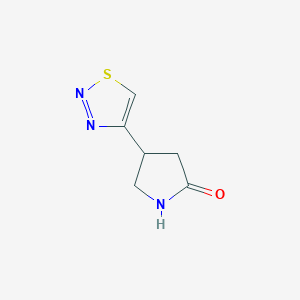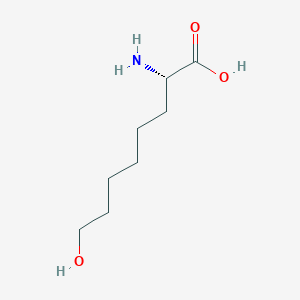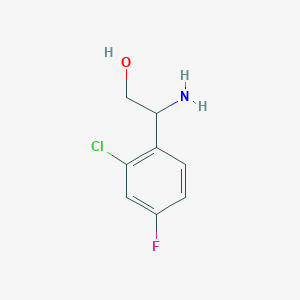
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield triazole derivatives with different degrees of hydrogenation.
Aplicaciones Científicas De Investigación
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biomolecules is a key factor in its mechanism of action.
Comparación Con Compuestos Similares
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
3-Chloro-1H-1,2,4-triazole: Another chlorinated triazole with distinct chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative used in the synthesis of nucleoside analogues.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Propiedades
Fórmula molecular |
C8H7ClN4O2S |
|---|---|
Peso molecular |
258.69 g/mol |
Nombre IUPAC |
3-chloro-2-(1,2,4-triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-2-1-3-7(16(10,14)15)8(6)13-5-11-4-12-13/h1-5H,(H2,10,14,15) |
Clave InChI |
CXGQVFPTMRXUJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(azetidin-3-yl)amino]benzoate hydrochloride](/img/structure/B13619891.png)




![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
